molecular formula C20H16N4O2S B2730232 N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide CAS No. 1448051-07-7

N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

Cat. No. B2730232
CAS RN: 1448051-07-7
M. Wt: 376.43
InChI Key: RUROJALOEDAMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar molecules involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The structure of N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are typically catalyzed by 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Microwave-Assisted Facile Synthesis and Anticancer Evaluation

A study reported the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, highlighting a microwave-assisted, solvent-free synthesis approach. These compounds, related in structure to the chemical query, demonstrated promising anticancer activity against various human cancer cell lines, emphasizing the therapeutic potential of such structural motifs in cancer treatment. The study also explored the oral drug-like behavior of the synthesized compounds, suggesting their suitability as drug candidates (Tiwari et al., 2017).

Synthesis and Anti-inflammatory Activity

Research on the synthesis of indolyl azetidinones, which share a structural similarity with the compound of interest, revealed their significant anti-inflammatory properties. This work provides a foundation for the development of new therapeutic agents targeting inflammation-related disorders, showcasing the relevance of such chemical structures in the design of anti-inflammatory drugs (Kalsi et al., 1990).

Antimicrobial Properties

A series of compounds incorporating the benzothiazole class were synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacterial and fungal strains. The findings indicate that structural derivatives of benzothiazole, akin to the queried compound, exhibit moderate to good antimicrobial activities, suggesting their potential application in combating infectious diseases (Gilani et al., 2016).

Antibacterial Agents Development

Another study focused on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents. This research underscores the antibacterial efficacy of compounds structurally related to the query, particularly against Staphylococcus aureus and Bacillus subtilis, further emphasizing the significance of such molecules in developing new antibacterial drugs (Palkar et al., 2017).

Mechanism of Action

While the specific mechanism of action for N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is not mentioned in the search results, similar compounds have been found to exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Indole derivatives, which include N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on further exploring the therapeutic potential of this compound.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-18(23-20-22-16-7-3-4-8-17(16)27-20)12-10-24(11-12)19(26)14-9-21-15-6-2-1-5-13(14)15/h1-9,12,21H,10-11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUROJALOEDAMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.